molecular formula C29H32N4O5S B12512659 (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide

(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide

Cat. No.: B12512659
M. Wt: 548.7 g/mol
InChI Key: KNZQRBRUYSXXRG-UHFFFAOYSA-N
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Description

(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a thiazole moiety, and multiple hydroxyl and carbonyl functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiazole moiety and the hydroxyl groups. Key steps include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the thiazole moiety via thiazole formation reactions.
  • Functionalization with hydroxyl and carbonyl groups through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups yields ketones or aldehydes, while reduction of carbonyl groups produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its functional groups allow for the creation of polymers and other advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C29H32N4O5S

Molecular Weight

548.7 g/mol

IUPAC Name

4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H32N4O5S/c1-16(2)25(33-13-20-6-4-5-7-22(20)28(33)37)29(38)32-14-21(34)11-23(32)27(36)30-12-19-9-8-18(10-24(19)35)26-17(3)31-15-39-26/h4-10,15-16,21,23,25,34-35H,11-14H2,1-3H3,(H,30,36)

InChI Key

KNZQRBRUYSXXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)O

Origin of Product

United States

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